N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide
Description
N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.3 g/mol . It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring via a carboxamide linkage . This compound is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-12-7-5-11(6-8-12)14-13(16)15-9-3-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHMUYFDFWKEGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide typically involves the reaction of 4-ethoxyaniline with pyrrolidine-1-carboxylic acid chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process . Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)pyrrolidine-1-carboxamide
- N-(4-ethoxyphenyl)piperidine-1-carboxamide
- N-(4-ethoxyphenyl)morpholine-1-carboxamide
Uniqueness
N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide is unique due to its specific structural features, such as the ethoxy group and the pyrrolidine ring, which confer distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .
Biological Activity
N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with an ethoxyphenyl group. Its molecular formula is , and it has a molecular weight of approximately 219.28 g/mol. The compound's structure allows for diverse interactions with biological targets, enhancing its potential therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. A study found that certain derivatives of pyrrolidine-1-carboxamides effectively suppressed bacterial biofilm growth, suggesting potential applications in treating infections caused by resistant bacterial strains .
Anticancer Activity
The compound has been investigated for its anticancer potential. In vitro studies demonstrated that some pyrrolidine derivatives showed cytotoxicity against M-Hela tumor cell lines, with activities surpassing those of standard chemotherapeutic agents like tamoxifen. Specifically, the compounds exhibited a two-fold increase in effectiveness compared to tamoxifen, with minimal cytotoxic effects on normal liver cells . In vivo studies reported an increased life span of treated subjects, highlighting the compound's promise as an anticancer agent .
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in critical cellular pathways, leading to its antimicrobial and anticancer effects. For instance, the compound may inhibit key enzymes responsible for bacterial cell wall synthesis or cancer cell proliferation.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a controlled study involving M-Hela tumor cell lines, this compound derivatives were shown to possess significant anticancer properties. The study reported that these compounds not only inhibited tumor growth but also demonstrated a favorable safety profile when tested on normal cells. The results indicated that the compounds could potentially serve as effective alternatives to existing cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
